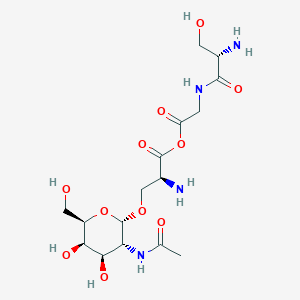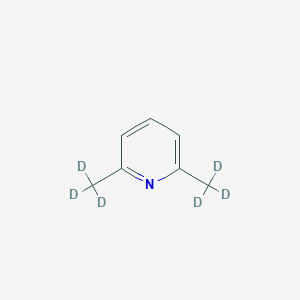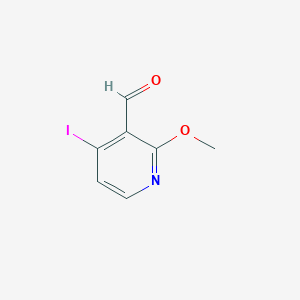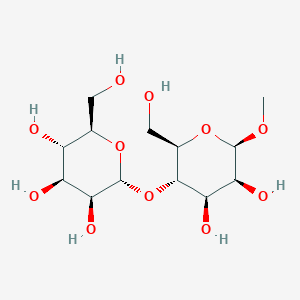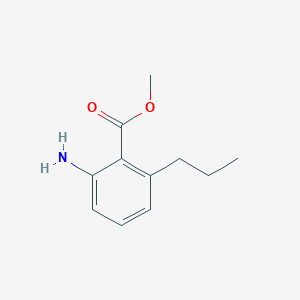
Methyl 2-amino-6-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-propylbenzoate, also known as Mepivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It belongs to the class of amide-type local anesthetics and is known for its rapid onset and long-lasting effects. Mepivacaine is a highly effective and safe alternative to other local anesthetics, making it a popular choice among healthcare professionals.
Mécanisme D'action
Methyl 2-amino-6-propylbenzoate works by blocking the transmission of nerve impulses from sensory neurons to the brain. It does this by binding to the sodium channels in the nerve membrane, which prevents the influx of sodium ions and the subsequent depolarization of the nerve fiber. This results in the inhibition of nerve impulse conduction and the loss of sensation in the affected area.
Effets Biochimiques Et Physiologiques
Methyl 2-amino-6-propylbenzoate has been shown to have a low toxicity profile and a high therapeutic index. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 2-3 hours. Methyl 2-amino-6-propylbenzoate has been found to have minimal effects on cardiovascular and respiratory function, making it a safe choice for patients with cardiovascular or respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-amino-6-propylbenzoate has several advantages as a local anesthetic for laboratory experiments. It has a rapid onset and long duration of action, making it ideal for studies that require prolonged anesthesia. Methyl 2-amino-6-propylbenzoate also has a low toxicity profile and minimal effects on cardiovascular and respiratory function, which reduces the risk of adverse effects during experiments. However, one of the limitations of Methyl 2-amino-6-propylbenzoate is that it may interfere with certain physiological processes, which may affect the results of some experiments.
Orientations Futures
There are several future directions for research on Methyl 2-amino-6-propylbenzoate. One area of interest is the development of new formulations and delivery methods for Methyl 2-amino-6-propylbenzoate, such as sustained-release formulations or transdermal patches. Another area of research is the investigation of the effects of Methyl 2-amino-6-propylbenzoate on different physiological processes, such as inflammation or wound healing. Finally, there is a need for more studies on the safety and efficacy of Methyl 2-amino-6-propylbenzoate in specific patient populations, such as children or elderly patients.
Méthodes De Synthèse
Methyl 2-amino-6-propylbenzoate is synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with propionyl chloride to produce 2,6-dimethyl-N-propionylaniline. This intermediate is then reacted with methyl chloroformate to yield methyl 2,6-dimethyl-N-propionylanilinoformate. Finally, the ester group is hydrolyzed to produce Methyl 2-amino-6-propylbenzoate.
Applications De Recherche Scientifique
Methyl 2-amino-6-propylbenzoate has been extensively studied for its use as a local anesthetic in various medical and dental procedures. It is commonly used in epidural anesthesia for pain relief during labor and delivery, as well as in nerve block and infiltration anesthesia for minor surgical procedures. Methyl 2-amino-6-propylbenzoate has also been studied for its use in regional anesthesia, particularly in spinal anesthesia, where it has been shown to be an effective and safe alternative to other local anesthetics.
Propriétés
Numéro CAS |
147494-22-2 |
|---|---|
Nom du produit |
Methyl 2-amino-6-propylbenzoate |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 2-amino-6-propylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h4,6-7H,3,5,12H2,1-2H3 |
Clé InChI |
JSCATFLOSLZNRJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)N)C(=O)OC |
SMILES canonique |
CCCC1=C(C(=CC=C1)N)C(=O)OC |
Synonymes |
Benzoic acid, 2-amino-6-propyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



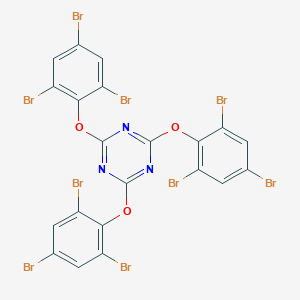
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)
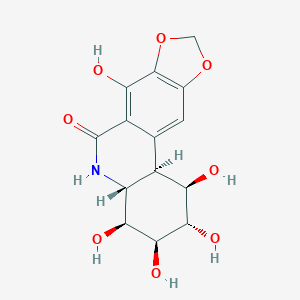
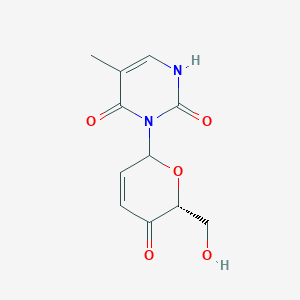
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
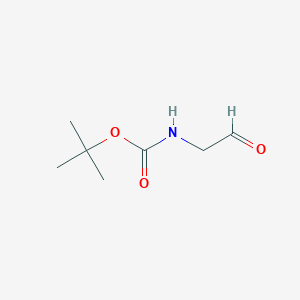
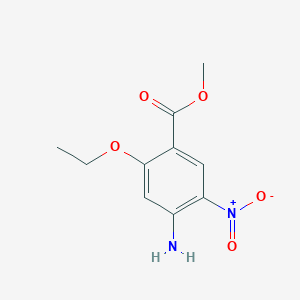
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
